
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone, also known as DMMM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of organic synthesis. DMMM is a white crystalline powder that is soluble in organic solvents and has a melting point of 104-106 °C.
Wirkmechanismus
The exact mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is not fully understood, but it is believed to act as a nucleophile in organic synthesis reactions. (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is capable of forming covalent bonds with other molecules, which allows it to participate in a variety of chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone. However, it has been shown to be relatively non-toxic and does not cause significant harm to living organisms at low concentrations. It is important to note that (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone should be handled with care, as it can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone in lab experiments is its versatility. It can be used in a variety of organic synthesis reactions and has been shown to be an effective reagent in the synthesis of several important compounds. However, the synthesis of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is a complex process that requires specialized equipment and expertise. Additionally, (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is relatively expensive compared to other reagents, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the synthesis of new compounds using (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone as a reagent. Additionally, further research is needed to fully understand the mechanism of action and potential applications of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone in the field of organic synthesis.
Synthesemethoden
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone can be synthesized using a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 2-methyl-5-methylsulfanylphenylacetic acid. The resulting product is then subjected to a series of purification steps to obtain pure (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone. The synthesis of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone has been used in several scientific research applications, including the synthesis of various organic compounds. It has been shown to be an effective reagent in the synthesis of β-lactams, which are important building blocks in the pharmaceutical industry. (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone has also been used in the synthesis of heterocyclic compounds, which have potential applications in the development of new drugs.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-10-5-6-13(19-4)7-14(10)15(17)16-8-11(2)18-12(3)9-16/h5-7,11-12H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZQRKDHNWMWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
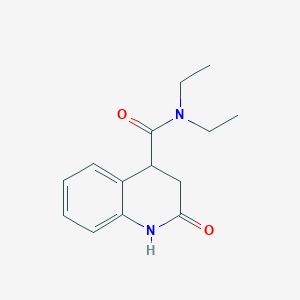

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)
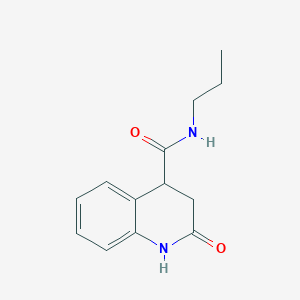

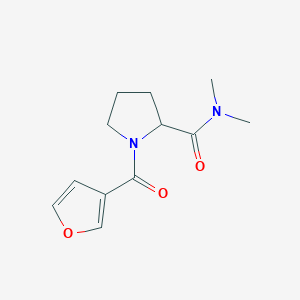
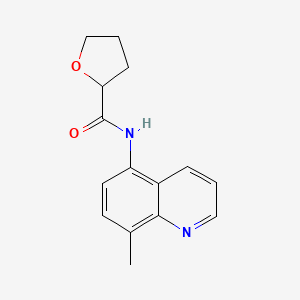
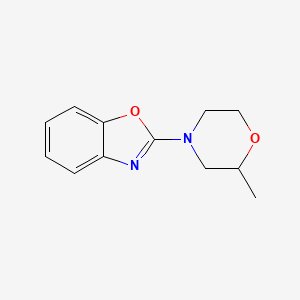
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)

![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)
